molecular formula C10H10F3NO2 B7440868 3-Amino-4,4,4-trifluoro-3-phenylbutanoic acid

3-Amino-4,4,4-trifluoro-3-phenylbutanoic acid

Cat. No.: B7440868
M. Wt: 233.19 g/mol
InChI Key: WJZLOLNEQCPKAS-UHFFFAOYSA-N
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Description

3-Amino-4,4,4-trifluoro-3-phenylbutanoic acid is a fluorinated amino acid derivative with the molecular formula C10H10F3NO2. It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,4,4-trifluoro-3-phenylbutanoic acid typically involves the introduction of the trifluoromethyl group into the amino acid backbone. One common method involves the reaction of a suitable precursor, such as a trifluoromethyl ketone, with an amine source under controlled conditions. The reaction is often catalyzed by metal complexes or organocatalysts to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,4,4-trifluoro-3-phenylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

Major products formed from these reactions include trifluoromethyl-substituted amines, alcohols, and other derivatives that retain the trifluoromethyl group, which is crucial for their unique properties .

Scientific Research Applications

3-Amino-4,4,4-trifluoro-3-phenylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4,4,4-trifluoro-3-phenylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

3-Amino-4,4,4-trifluoro-3-phenylbutanoic acid is unique due to the presence of both the trifluoromethyl group and the amino acid backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-amino-4,4,4-trifluoro-3-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)9(14,6-8(15)16)7-4-2-1-3-5-7/h1-5H,6,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZLOLNEQCPKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)(C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4,4,4-trifluoro-3-phenylbutanoic acid
Reactant of Route 2
3-Amino-4,4,4-trifluoro-3-phenylbutanoic acid
Reactant of Route 3
3-Amino-4,4,4-trifluoro-3-phenylbutanoic acid
Reactant of Route 4
3-Amino-4,4,4-trifluoro-3-phenylbutanoic acid
Reactant of Route 5
3-Amino-4,4,4-trifluoro-3-phenylbutanoic acid
Reactant of Route 6
3-Amino-4,4,4-trifluoro-3-phenylbutanoic acid

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